molecular formula C15H20ClN7O2 B6980940 N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide

Cat. No.: B6980940
M. Wt: 365.82 g/mol
InChI Key: KXPJAIHAWXPUQN-UHFFFAOYSA-N
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Description

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine and methoxy groups, a triazole ring, and a piperazine ring

Properties

IUPAC Name

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN7O2/c1-21-10-19-20-14(21)22-3-5-23(6-4-22)15(24)18-9-11-7-12(16)13(25-2)17-8-11/h7-8,10H,3-6,9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPJAIHAWXPUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N2CCN(CC2)C(=O)NCC3=CC(=C(N=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide typically involves multiple steps. The synthetic route may start with the preparation of the pyridine derivative, followed by the introduction of the triazole and piperazine moieties. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole and piperazine rings allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and triazole-containing molecules. Compared to these, N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-4-(4-methyl-1,2,4-triazol-3-yl)piperazine-1-carboxamide may offer unique properties such as enhanced binding affinity or improved pharmacokinetic profiles. Examples of similar compounds include:

  • 5-chloro-6-methoxypyridin-3-yl derivatives
  • 4-methyl-1,2,4-triazole derivatives
  • Piperazine-1-carboxamide derivatives

This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

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